ethyl 1-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of isothiazoles This compound is characterized by its unique structure, which includes a piperidine ring and an isothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperidine-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the isothiazole ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the isothiazole ring.
Attachment of the piperidine ring: The piperidine ring is introduced through a series of reactions, often involving nucleophilic substitution or addition reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 1-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 1-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The isothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Ethyl 1-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-oxobenzo[d]isothiazole-2(3H)-carboxylate 1,1-dioxide: This compound shares a similar isothiazole structure but differs in the substituents attached to the ring.
Isothiazolinones: These compounds are widely used as biocides and have similar chemical properties but different applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 1-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S/c1-2-26-18(23)13-7-10-19(11-8-13)16(21)9-12-20-17(22)14-5-3-4-6-15(14)27(20,24)25/h3-6,13H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGQYNJFCBCVFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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